molecular formula C17H15ClN2 B2511514 2-(4-Chlorophenyl)-1-(2-methylprop-2-enyl)benzimidazole CAS No. 714261-04-8

2-(4-Chlorophenyl)-1-(2-methylprop-2-enyl)benzimidazole

Cat. No. B2511514
CAS RN: 714261-04-8
M. Wt: 282.77
InChI Key: ZGJSOZGUDBHFGN-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds known for their wide variety of biological and pharmacological activities. The compound 2-(4-Chlorophenyl)-1-(2-methylprop-2-enyl)benzimidazole is a specific derivative that is part of this class, and its structure is related to other benzimidazole compounds that have been studied for their potential applications in medicine and other fields .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions followed by N-alkylation. For example, the synthesis of 2-aryl-N-biphenyl benzimidazoles starts with O-phenylenediamine and carboxylic acids, which undergo cyclization, followed by N-alkylation to produce the desired compounds . Although the specific synthesis of 2-(4-Chlorophenyl)-1-(2-methylprop-2-enyl)benzimidazole is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic methods, including NMR and X-ray diffraction. For instance, the planarity of the benzimidazole ring system and the arrangement of substituents can significantly influence the properties of the compound . Theoretical investigations using software like Gaussian09 can provide insights into the vibrational frequencies, HOMO-LUMO analysis, and NBO analysis, which help in understanding the stability and charge transfer within the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including restricted rotation around certain bonds due to steric hindrance from substituents. This can be evidenced by NMR spectroscopy, where hindered rotation can cause distinct splitting patterns in the spectra . Additionally, kinetic studies of reactions involving benzimidazole derivatives can be performed under phase transfer catalysis conditions, which is a versatile technique for synthesizing these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For example, the presence of substituents such as chlorine can affect the compound's van der Waals forces and dihedral angles within the crystal cell, leading to distinctive differences in their terahertz time-domain spectroscopy fingerprint spectra . Theoretical methods like density functional theory (DFT) can be used to simulate these properties and compare them with experimental results .

properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2/c1-12(2)11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJSOZGUDBHFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(2-methylprop-2-enyl)benzimidazole

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